molecular formula C15H24N2O4S B501612 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 433962-52-8

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B501612
CAS No.: 433962-52-8
M. Wt: 328.4g/mol
InChI Key: WWCOMPJXHYFWOQ-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a methoxy group, two methyl groups, and a morpholinoethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and 2-morpholinoethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-methoxy-2,5-dimethylbenzenesulfonyl chloride is added to a solution of 2-morpholinoethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide.

    Reduction: 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The morpholinoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,5-dimethylbenzenesulfonamide: Lacks the morpholinoethyl group.

    2,5-dimethyl-4-methoxybenzenesulfonamide: Similar structure but different substitution pattern.

    N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methoxy and methyl groups.

Uniqueness

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCOMPJXHYFWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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